An In-depth Technical Guide to Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether (CAS 56860-81-2) for Researchers and Drug Development Professionals
An In-depth Technical Guide to Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether (CAS 56860-81-2) for Researchers and Drug Development Professionals
Introduction: The Emerging Role of Hydrofluoroethers in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance metabolic stability, modulate physicochemical properties, and improve overall pharmacological profiles. Within the vast landscape of organofluorine chemistry, hydrofluoroethers (HFEs) are gaining increasing attention. Their unique combination of properties, including chemical inertness, low toxicity, and the ability to influence biological interactions, makes them attractive moieties for drug design.
This guide provides a comprehensive technical overview of a specific HFE, Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether (CAS 56860-81-2). While specific research on this compound is not extensively published, its structure serves as an excellent case study to explore the synthesis, properties, and potential applications of short-chain HFEs in the context of drug discovery and development. For researchers and scientists in this field, understanding the nuances of such compounds is pivotal for leveraging their potential in creating next-generation therapeutics. A notable potential application for this particular ether is in the field of anesthetics[1].
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether are summarized in the table below.
| Property | Value | Source |
| CAS Number | 56860-81-2 | [2][3] |
| Molecular Formula | C₄H₃F₇O | [2][3] |
| Molecular Weight | 200.05 g/mol | [2][3] |
| IUPAC Name | 3-(difluoromethoxy)-1,1,1,2,2-pentafluoropropane | [2] |
| Boiling Point | 45.5 - 46 °C | [4] |
| Density | 1.46 g/cm³ | [5] |
| Appearance | Colorless liquid | [4] |
| Odor | Sweet smelling | [4] |
| XLogP3-AA | 2.8 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 8 | [2] |
Synthesis and Characterization of Difluoromethyl Ethers
Proposed Synthetic Pathway
A generalized protocol for the synthesis of a difluoromethyl ether from an alcohol is outlined below.
Caption: Proposed synthesis of Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether.
Experimental Protocol: General Method for Difluoromethyl Ether Synthesis
Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether with appropriate safety precautions.
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Reaction Setup: To a high-pressure autoclave, add the starting alcohol (e.g., 2,2,3,3,3-pentafluoropropan-1-ol), a suitable solvent such as water or acetonitrile, and a base (e.g., sodium hydroxide).
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Reagent Addition: Seal the autoclave and introduce chlorodifluoromethane gas to the desired pressure (e.g., 0.5-2.0 MPa)[6].
-
Reaction Conditions: Heat the mixture to the target temperature (e.g., 20-60 °C) and maintain with vigorous stirring for the required reaction time (e.g., 8-24 hours)[6].
-
Workup: After cooling the reactor to room temperature and venting the excess gas, the reaction mixture is typically filtered. The organic phase is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).
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Purification: The crude product is then purified, typically by distillation, to yield the desired difluoromethyl ether.
Spectroscopic Characterization (Expected)
While experimental spectra for this specific compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
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¹H NMR: A triplet in the downfield region corresponding to the proton of the difluoromethyl group (O-CHF₂), with coupling to the two fluorine atoms. The methylene protons (-CH₂-) adjacent to the ether oxygen would appear as a triplet, coupled to the two fluorine atoms of the difluoromethyl group.
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¹³C NMR: Resonances for the two carbon atoms of the propyl chain and the carbon of the difluoromethyl group. The signals would exhibit splitting due to coupling with fluorine atoms.
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¹⁹F NMR: Two distinct signals are expected. One for the difluoromethyl group (-OCF₂H) and another for the pentafluoropropyl group (-CF₂-CF₃). The signal for the difluoromethyl group would appear as a doublet due to coupling with the proton. The pentafluoropropyl group would show more complex splitting patterns due to coupling between the different fluorine environments.
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Infrared (IR) Spectroscopy: Characteristic C-F stretching bands, which are typically strong, in the region of 1100-1350 cm⁻¹. A prominent C-O-C stretching vibration for the ether linkage would also be expected around 1150-1085 cm⁻¹.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed, and fragmentation patterns would likely involve the loss of fluorine atoms and cleavage of the ether bond.
Applications in Drug Development
The incorporation of a difluoromethyl group can significantly impact a molecule's biological properties, making it a valuable tool in drug design.
Potential as an Anesthetic Agent
A key piece of evidence for the potential application of Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether in drug development comes from a patent identifying it as a candidate for inducing anesthesia or sedation when administered via inhalation[1]. The structural similarity to other known fluorinated ether anesthetics, such as sevoflurane, suggests a plausible mechanism of action involving modulation of ion channels in the central nervous system.
Role of the Difluoromethyl Group in Medicinal Chemistry
The difluoromethyl group is often considered a bioisostere of a hydroxyl or thiol group, but with increased metabolic stability. Aryl methyl ethers, for example, are prone to rapid metabolism by P450 enzymes through oxidation[7]. Replacing a methyl group with a difluoromethyl group can block this metabolic pathway, thereby increasing the drug's half-life.
Furthermore, the introduction of fluorine can alter the lipophilicity and electronic properties of a molecule, which can in turn affect its binding affinity to target proteins and its ability to cross biological membranes[8].
Metabolic and Toxicological Considerations
Anticipated Metabolic Pathways
The metabolic fate of hydrofluoroethers is of critical importance, especially for applications in drug development. While specific metabolic data for Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether is not available, studies on similar compounds provide valuable insights. For some fluorinated ethers, metabolism can proceed via the mercapturic acid pathway, involving conjugation with glutathione followed by further enzymatic processing[9][10]. The stability of the C-F bond generally makes defluorination a less common metabolic route, though it can occur with certain structures. The metabolism of the thioether analogue, ArSCF₂CH₃, has been shown to proceed via oxidation at the sulfur atom to form the corresponding sulfoxide and sulfone, with no evidence of defluorination[11].
Caption: Generalized metabolic pathway for a hydrofluoroether.
Toxicological Profile and Safety
Hydrofluoroethers are generally characterized by their low toxicity. However, the potential for nephrotoxicity has been observed with some unsaturated fluorinated ethers, which can be bioactivated by renal β-lyase[10]. Given that Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether is a saturated ether, this specific pathway of toxicity is less likely. Nevertheless, a thorough toxicological evaluation would be essential for any drug development program.
General Safety and Handling Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Perspectives
Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether represents a class of hydrofluoroethers with significant potential in the field of drug development, particularly as anesthetic agents. While specific research on this compound is limited, the known properties of the difluoromethyl ether moiety suggest that it could offer advantages in terms of metabolic stability and the fine-tuning of physicochemical properties.
Future research should focus on developing and publishing a robust and scalable synthesis for this and related compounds. Detailed spectroscopic characterization and a thorough investigation of its pharmacological, metabolic, and toxicological profiles are necessary to fully elucidate its potential as a therapeutic agent. As the demand for metabolically stable and effective drugs continues to grow, the exploration of novel fluorinated scaffolds like Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether will undoubtedly play a crucial role in the future of medicinal chemistry.
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